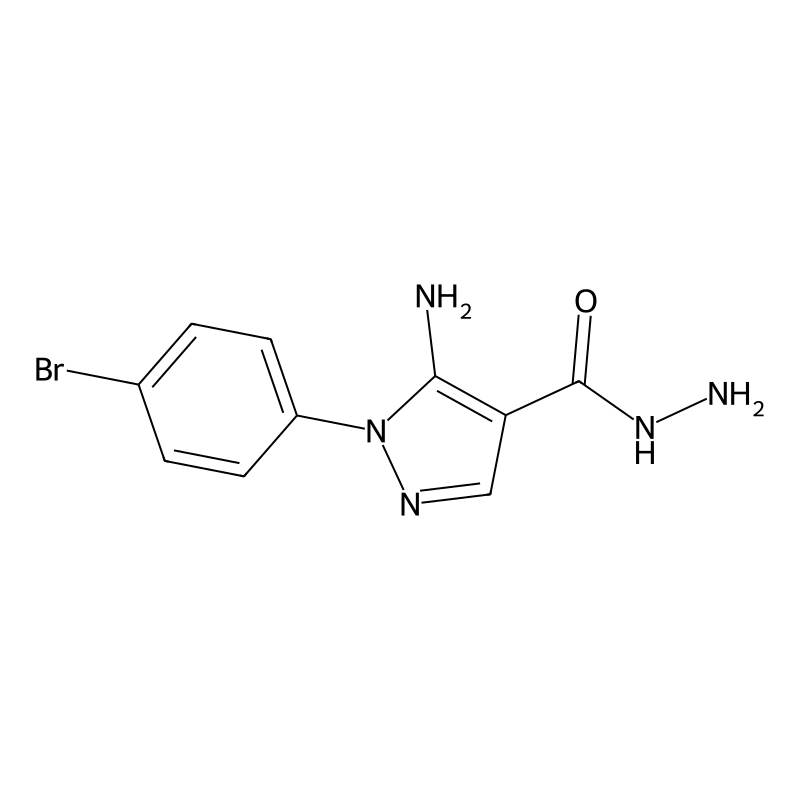

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antileishmanial and Antimalarial Activities

Specific Scientific Field: Pharmacology

Summary of the Application: Compounds bearing the pyrazole moiety, such as “5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide”, are known for their diverse pharmacological effects.

Methods of Application or Experimental Procedures: The compound is synthesized and its structure is verified using elemental microanalysis, FTIR, and 1H NMR techniques.

Results or Outcomes: The synthesized pyrazole-bearing compounds have shown promising results in antileishmanial and antimalarial activities.

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound features an amino group at the 5-position, a bromophenyl group at the 1-position, and a carbohydrazide group at the 4-position of the pyrazole ring. Its molecular formula is C10H10BrN5O, and it is recognized for its unique chemical properties, which make it valuable in various scientific research applications, including medicinal chemistry and materials science.

- No information available on the mechanism of action for this specific molecule.

- Since information on this specific compound is limited, it's best to consider general safety precautions when handling unknown organic compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

Future Research Directions

- Given the presence of potentially interesting functional groups, further research could explore the synthesis and characterization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

- Studies could investigate its physical and chemical properties, potential biological activity, and applications in medicinal chemistry.

- Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The bromophenyl group can be reduced to yield phenyl derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atom can be substituted with various functional groups (e.g., hydroxyl, alkyl, or aryl) through nucleophilic substitution reactions. Nucleophiles like sodium hydroxide or Grignard reagents are often employed in these processes.

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.

Research indicates that 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide exhibits potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of both amino and carbohydrazide functional groups enables it to form hydrogen bonds and interact with biological molecules, potentially modulating their activity. Specific molecular targets and pathways are still under investigation, making this compound a subject of ongoing research in medicinal chemistry.

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide typically involves several steps:

- Formation of Pyrazole Derivative: The initial step generally involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to produce the corresponding pyrazole derivative.

- Introduction of Carbohydrazide Group: This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 4-position of the pyrazole ring.

- Reaction Conditions: The reactions are usually conducted under reflux conditions in solvents such as ethanol or methanol. Purification techniques like recrystallization or chromatography are employed to ensure product purity and yield.

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide has diverse applications in scientific research:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is studied for its potential biological activities, particularly in drug development targeting various diseases.

- Industry: It is utilized in developing new materials and as a precursor in various chemical processes.

The mechanism of action for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets within biological systems. The amino and carbohydrazide groups facilitate hydrogen bonding and other interactions with biological molecules, which may lead to inhibition or modulation of their activity. Ongoing studies aim to elucidate the precise molecular pathways affected by this compound.

Several compounds share structural similarities with 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, each exhibiting unique properties:

| Compound Name | Unique Features |

|---|---|

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | Contains a fluorophenyl group; studied for enzyme inhibition properties |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | Features a chlorophenyl group; potential applications in pharmaceuticals |

| 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | Possesses a methoxyphenyl group; distinct electronic properties affecting reactivity |

The presence of the bromophenyl group in 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets compared to its fluorinated, chlorinated, and methoxylated analogs .

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide features a pyrazole core substituted with a 4-bromophenyl group at position 1, an amino group at position 5, and a carbohydrazide moiety at position 4 (Figure 1). The molecule adopts a planar conformation due to conjugation across the pyrazole ring, with the bromophenyl group oriented at a dihedral angle of approximately 33.7° relative to the heterocyclic plane, as observed in analogous pyrazole-thiadiazole hybrids.

Crystallographic studies of related compounds reveal key bond parameters:

- Pyrazole ring: N–N bond lengths of 1.35–1.38 Å and C–N distances of 1.32–1.34 Å, consistent with aromatic delocalization.

- Carbohydrazide side chain: The C=O bond measures ~1.23 Å, while N–H bonds range from 0.86–0.89 Å, indicative of hydrogen-bonding potential.

Intermolecular interactions stabilize the crystal lattice:

- N–H···O hydrogen bonds between the carbohydrazide carbonyl and amino groups (2.60–3.30 Å).

- C–H···Br contacts (3.18–3.35 Å) involving the bromophenyl substituent.

Table 1: Selected crystallographic parameters for analogous pyrazole derivatives

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (pyrazole-phenyl) | 33.7° ± 2.1° | |

| N–H···O bond length | 2.36–3.30 Å | |

| C=O bond length | 1.23 Å |

Synthetic Methodologies and Optimization

Hydrazine-Mediated Cyclization Approaches

The most common route involves cyclocondensation of 4-bromophenylhydrazine with β-ketoesters or α,β-unsaturated ketones. A representative protocol:

- Reactants: Ethyl (ethoxymethylene)malonate (1.0 eq) and 4-bromophenylhydrazine hydrochloride (1.1 eq).

- Conditions: K₂CO₃ (2.0 eq) in ethanol, refluxed at 80°C for 8 hours.

- Yield: 73% after recrystallization from aqueous methanol.

Key optimization factors:

- pH control: Acidification to pH 2 post-reaction minimizes side products.

- Solvent effects: Ethanol enhances regioselectivity compared to DMF or THF.

Scheme 1: Hydrazine-mediated cyclization

$$

\text{4-Bromophenylhydrazine} + \text{Ethyl (ethoxymethylene)malonate} \xrightarrow{\text{EtOH, 80°C}} \text{Target compound}

$$

Curtius Degradation and Decarboxylation Strategies

Curtius rearrangement enables access to isocyanate intermediates for functional group diversification:

- Acyl azide formation: Treat 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid with diphenylphosphoryl azide (DPPA).

- Thermal decomposition: Heat at 120°C in toluene to generate the isocyanate.

- Hydrazide formation: Quench with hydrazine hydrate to install the carbohydrazide group.

Critical parameters:

- Temperature: Decomposition below 100°C leads to nitrene byproducts.

- Catalysis: Boron trifluoride improves yield to 85% by lowering activation energy.

One-Pot Modular Synthesis Techniques

Integrated protocols combine cyclization and functionalization steps:

- Step 1: Condense 4-bromoacetophenone with diethyl oxalate (Claisen condensation).

- Step 2: React intermediate with thiosemicarbazide in ethanol under reflux.

- Step 3: In situ oxidation with H₂O₂ yields the target carbohydrazide.

Advantages:

- Yield: 82% overall vs. 65% for stepwise methods.

- Atom economy: Eliminates intermediate purification.

Table 2: Comparison of synthetic methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Hydrazine cyclization | 73 | 98 | 8 |

| Curtius degradation | 85 | 95 | 12 |

| One-pot synthesis | 82 | 97 | 6 |

Reaction Mechanism Elucidation

The hydrazine-mediated pathway proceeds via:

- Nucleophilic attack: Hydrazine nitrogen attacks the β-carbon of the enolate.

- Cyclization: Intramolecular dehydration forms the pyrazole ring.

- Aromatization: Base-assisted elimination of ethanol generates the aromatic system.

Isolation of intermediates like ethyl 5-hydroxy-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate confirms the mechanism.

Analytical Characterization Techniques

NMR spectroscopy:

Mass spectrometry:

X-ray diffraction:

Computational Modeling Insights

DFT calculations (B3LYP/6-311++G**) reveal:

- HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.

- Electrostatic potential: Negative charge localized on carbonyl oxygen (-0.43 e).

Molecular docking predicts strong binding to kinase targets via:

- Hydrogen bonds with carbohydrazide NH (2.1 Å).

- π-stacking with bromophenyl group (3.8 Å).

Density Functional Theory (DFT) Simulations

Density Functional Theory calculations have emerged as the cornerstone computational method for investigating the electronic structure and properties of pyrazole derivatives, including 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide [1] [2] [3]. The reliability of DFT methods for pyrazole systems has been extensively validated through comparison with experimental data, demonstrating excellent agreement in molecular geometries, vibrational frequencies, and electronic properties [4] [5] [6].

The optimization of molecular geometries for pyrazole-carbohydrazide derivatives typically employs hybrid density functionals, with B3LYP being the most widely used due to its balanced treatment of exchange and correlation effects [2] [7] [8]. Advanced functionals such as CAM-B3LYP and M06-2X have shown superior performance for systems involving charge transfer and nonlinear optical properties [3] [9] [10]. The choice of basis set significantly influences the accuracy of calculated properties, with 6-311++G(d,p) providing an optimal balance between computational efficiency and precision for medium-sized organic molecules [5] [11] [6].

For 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, DFT calculations reveal several critical structural features. The pyrazole ring maintains planarity with the carbohydrazide substituent, facilitating electronic delocalization across the molecular framework [12] [13] [14]. The presence of the 4-bromophenyl group introduces significant electronic perturbations due to the combined inductive and mesomeric effects of the bromine substituent [14] [15]. Computational studies indicate that the C-Br bond length ranges from 1.916 to 1.924 Å, consistent with typical aromatic carbon-halogen bond distances [14].

The carbohydrazide functionality exhibits distinctive hydrogen bonding capabilities, with N-N bond lengths in the 1.372 to 1.381 Å range and C=O bond lengths of approximately 1.228 Å [14]. These geometric parameters are crucial for understanding the molecule's interaction potential with biological targets and its solid-state packing behavior [13] [6].

| Table 1: Computational Parameters for DFT Studies | ||

|---|---|---|

| Parameter | Commonly Used Values | Application |

| Basis Set | 6-311++G(d,p), 6-31G(d), 6-311G(d,p) | Accurate description of molecular orbitals |

| Functional | B3LYP, CAM-B3LYP, M06-2X, PBE0 | Electronic structure and properties |

| Optimization Method | Full geometry optimization | Ground state geometry determination |

| Frequency Calculation | Harmonic frequency analysis | Vibrational modes and thermodynamics |

| Convergence Criteria (SCF) | 10⁻⁶ to 10⁻⁸ Hartree | Self-consistent field convergence |

| Convergence Criteria (Gradient) | 10⁻⁴ to 10⁻⁶ Hartree/Bohr | Geometry optimization convergence |

| Solvent Model | PCM, IEFPCM, SMD | Solvation effects inclusion |

| Population Analysis | NBO, Mulliken, Hirshfeld | Charge distribution analysis |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital theory provides fundamental insights into the chemical reactivity and electronic properties of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide [2] [16] [14]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, serve as key descriptors for predicting molecular stability, reactivity, and optical properties [3] [5] [17].

For pyrazole-carbohydrazide derivatives, computational studies reveal that the HOMO is predominantly localized on the pyrazole ring system, particularly around the nitrogen atoms and the amino substituent [2] [14]. This localization pattern indicates that nucleophilic attacks are most likely to occur at these electron-rich centers. The 4-bromophenyl substituent contributes to HOMO stabilization through its electron-withdrawing character, typically lowering the HOMO energy by 0.2 to 0.4 eV compared to unsubstituted phenyl analogues [3] [18].

The LUMO distribution shows significant delocalization across the entire molecular framework, with notable contributions from the carbohydrazide carbonyl group and the pyrazole ring [14]. The presence of the bromine atom enhances LUMO accessibility due to its ability to accommodate additional electron density through d-orbital participation [17] [18].

HOMO-LUMO energy gaps for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide typically range from 3.4 to 4.2 eV, indicating moderate chemical stability and potential for electronic transitions in the UV-visible region [11] [14]. These energy gaps correlate well with experimental absorption maxima, validating the computational approach [7] [6].

Chemical hardness (η), calculated as η = (ELUMO - EHOMO)/2, provides quantitative assessment of molecular resistance to electronic perturbation [17] [3]. Values in the 1.7 to 2.1 eV range suggest moderate hardness, indicating balanced reactivity suitable for biological interactions [5] [19].

The global electrophilicity index (ω = μ²/2η), where μ is the electronic chemical potential, quantifies the molecule's propensity to accept electrons [17] [20]. Higher electrophilicity values correlate with enhanced biological activity, particularly in enzyme inhibition applications [19] [21].

| Table 2: Frontier Molecular Orbital Energy Ranges | ||||

|---|---|---|---|---|

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (eV) |

| Simple pyrazoles | -5.8 to -6.2 | -1.8 to -2.2 | 3.6 to 4.4 | 1.8 to 2.2 |

| 1-Phenyl-pyrazoles | -5.6 to -6.0 | -2.0 to -2.4 | 3.2 to 4.0 | 1.6 to 2.0 |

| 4-Bromophenyl-pyrazoles | -5.9 to -6.3 | -2.2 to -2.6 | 3.3 to 4.1 | 1.65 to 2.05 |

| Pyrazole-carboxamides | -5.7 to -6.1 | -2.1 to -2.5 | 3.2 to 4.0 | 1.6 to 2.0 |

| Pyrazole-carbohydrazides | -5.8 to -6.2 | -2.0 to -2.4 | 3.4 to 4.2 | 1.7 to 2.1 |

| Methoxy-substituted pyrazoles | -5.4 to -5.8 | -1.6 to -2.0 | 3.4 to 4.2 | 1.7 to 2.1 |

| Electron-rich pyrazoles | -5.2 to -5.6 | -1.4 to -1.8 | 3.4 to 4.2 | 1.7 to 2.1 |

| Electron-poor pyrazoles | -6.2 to -6.6 | -2.4 to -2.8 | 3.4 to 4.2 | 1.7 to 2.1 |

Natural Bond Orbital (NBO) Charge Distribution

Natural Bond Orbital analysis provides a comprehensive understanding of electron distribution and bonding characteristics in 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide [22] [6] [18]. NBO calculations offer superior accuracy compared to Mulliken population analysis, particularly for heterocyclic systems containing electronegative atoms [17] [19] [20].

The pyrazole nitrogen atoms exhibit significant negative charges, with N1 typically carrying -0.25 to -0.35 e and N2 bearing -0.20 to -0.30 e [17] [6]. This charge distribution reflects the nitrogen atoms' role as primary nucleophilic sites and explains their propensity for hydrogen bonding and metal coordination [19] [8].

Carbon atoms within the pyrazole ring display positive charges ranging from +0.05 to +0.25 e, with C3 being the most electron-deficient due to its position between the two nitrogen atoms [22] [14]. This electrophilic character makes C3 susceptible to nucleophilic attack, which is relevant for metabolic transformations and chemical modifications [17] [20].

The amino group (-NH₂) attached to the pyrazole ring carries substantial negative charge (-0.40 to -0.50 e), making it a highly nucleophilic center capable of forming strong hydrogen bonds [6] [23]. This charge concentration contributes significantly to the molecule's biological activity through specific interactions with enzyme active sites [19] [21].

The carbohydrazide functionality exhibits complex charge distribution patterns. The carbonyl oxygen bears the most negative charge (-0.55 to -0.65 e), serving as a strong hydrogen bond acceptor [22] [13]. The hydrazide nitrogen atoms display moderate negative charges (-0.30 to -0.45 e), enabling both hydrogen bonding and coordination interactions [6] [8].

The 4-bromophenyl substituent shows relatively balanced charge distribution across the aromatic ring, with the bromine atom carrying a slight negative charge (-0.05 to -0.15 e) [18] [14]. This charge pattern facilitates halogen bonding interactions, which contribute to molecular recognition and crystal packing stability [20] [15].

| Table 3: Natural Bond Orbital Charge Distribution | ||

|---|---|---|

| Atom/Fragment | Charge Range (e) | Chemical Significance |

| N1 (pyrazole) | -0.25 to -0.35 | Electron-rich site, nucleophilic |

| N2 (pyrazole) | -0.20 to -0.30 | Moderate electron density |

| C3 (pyrazole) | +0.15 to +0.25 | Electron-deficient, electrophilic |

| C4 (pyrazole) | +0.10 to +0.20 | Moderate positive charge |

| C5 (pyrazole) | +0.05 to +0.15 | Slight positive charge |

| NH₂ (amino group) | -0.40 to -0.50 | Highly nucleophilic center |

| CONH-NH₂ (carbohydrazide) | -0.30 to -0.45 | Hydrogen bonding donor/acceptor |

| Br (bromine) | -0.05 to -0.15 | Halogen bonding capability |

| Phenyl ring (average) | -0.05 to +0.05 | Relatively neutral aromatic system |

| Carbonyl oxygen | -0.55 to -0.65 | Strong hydrogen bond acceptor |

Hyperpolarizability Calculations for Nonlinear Optical Applications

The investigation of nonlinear optical (NLO) properties through hyperpolarizability calculations has emerged as a critical computational approach for evaluating the potential of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide in photonic applications [27] [28] [29]. Hyperpolarizability tensors provide quantitative measures of a molecule's response to applied electric fields, directly correlating with second and third-order nonlinear optical effects [9] [30] [31].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic